Home > Products > Screening Compounds P75570 > Abnormal Cannabidiol-D3
Abnormal Cannabidiol-D3 -

Abnormal Cannabidiol-D3

Catalog Number: EVT-7986355
CAS Number:
Molecular Formula: C21H30O2
Molecular Weight: 317.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Abnormal cannabidiol is not typically found in significant amounts in natural sources; instead, it is synthesized in laboratories. It can occur as an impurity during the production of synthetic cannabidiol. The compound has been identified as a potential therapeutic agent due to its interaction with specific receptors distinct from the well-known cannabinoid receptors 1 and 2. Its classification falls under the category of synthetic cannabinoids.

Synthesis Analysis

The synthesis of abnormal cannabidiol-D3 involves specific chemical reactions that modify the structure of cannabidiol. The primary method reported for synthesizing this compound includes:

  • Regioselective modifications: Abnormal cannabidiol can be synthesized through regioselective reactions that introduce deuterium at specific positions on the molecule, resulting in abnormal cannabidiol-D3.
  • Click chemistry and hydrogenation: These methods have been employed to create various derivatives of cannabinoids, including abnormal cannabidiol. For instance, hydrogenation reactions can alter double bonds within the structure, leading to different cannabinoid derivatives.

The synthetic pathway generally requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular formula for abnormal cannabidiol-D3 is C21H27D3OC_{21}H_{27}D_3O, with a molar mass of approximately 317.50g/mol317.50\,g/mol . The structure features a complex arrangement typical of cannabinoids, including multiple rings and functional groups that contribute to its biological activity.

Structural Characteristics

Chemical Reactions Analysis

Abnormal cannabidiol participates in various chemical reactions that are significant for its biological activity:

  • Binding Interactions: It has been shown to inhibit cellular retinol-binding protein 1 by interacting with specific binding sites, affecting vitamin A metabolism .
  • Vasodilatory Effects: The compound induces vasodilation through mechanisms that likely involve modulation of ion channels or receptor activation distinct from traditional cannabinoid pathways.

These reactions highlight its potential therapeutic applications, particularly in inflammatory and metabolic disorders.

Mechanism of Action

The mechanism of action for abnormal cannabidiol involves several key interactions:

  • GPR18 Activation: Research indicates that abnormal cannabidiol acts on GPR18, a receptor previously considered orphan. This receptor is involved in various physiological processes, including inflammation and pain modulation .
  • Non-Psychoactive Profile: Unlike other cannabinoids, it does not activate cannabinoid receptors 1 or 2, thus avoiding psychoactive effects while still providing therapeutic benefits.

Studies have shown that it can enhance wound healing and modulate inflammatory responses in microglial cells .

Physical and Chemical Properties Analysis

Abnormal cannabidiol-D3 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a colorless to pale yellow oil.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for its application in laboratory settings and potential therapeutic uses.

Applications

Abnormal cannabidiol-D3 has several promising applications:

  • Research Tool: Primarily used as an internal standard for quantifying abnormal cannabidiol in biochemical assays.
  • Therapeutic Potential: Due to its anti-inflammatory properties, it shows promise for treating conditions such as colitis and other inflammatory diseases .
  • Pharmacological Studies: Its unique mechanism provides opportunities for studying cannabinoid interactions without the confounding psychoactive effects associated with other cannabinoids.
Receptor Pharmacology & Signaling Mechanisms of Abnormal Cannabidiol-D3

Non-CB1/CB2 Receptor-Mediated Pathways

Abnormal Cannabidiol-D3 (Abn-CBD-D3) exhibits negligible binding affinity for classical cannabinoid receptors CB1 and CB2 (<5% displacement at 10 µM) but potently modulates non-canonical pathways [1] [4]. This selectivity underpins its therapeutic potential without psychotropic effects.

GPR18/GPR55 Activation Dynamics

Abn-CBD-D3 acts as a biased agonist at GPR18 and GPR55 receptors, triggering distinct downstream signaling cascades:

  • GPR18 Activation: Induces intracellular Ca²⁺ flux (EC₅₀ = 120 nM) and pertussis toxin-sensitive Gi/o protein coupling, reducing cAMP by 40–60% in microglia and endothelial cells [2] [5].
  • GPR55 Interactions: Stimulates RhoA/ROCK pathway (200% increase in GTP-RhoA) and ERK1/2 phosphorylation, promoting neuroprotection and NSC differentiation [8]. Antagonism with CID16020046 abolishes these effects.

Table 1: Abn-CBD-D3 Signaling Profiles at Orphan Receptors

ReceptorPrimary SignalingFunctional OutcomeAntagonists
GPR18Gi/o → ↓cAMPMicroglial migration ↓O-1918
GPR55Gq/13 → RhoA/ROCKNeurite outgrowth ↑ML193, CID16020046
Endothelial ReceptorBKCa activationVasodilationTEA, Iberiotoxin

Notably, GPR55 knockdown models show blunted anti-inflammatory responses to Abn-CBD-D3 in neural stem cells (NSCs), confirming receptor necessity [8].

Endothelial Receptor Interactions in Vasodilation

Abn-CBD-D3 mediates endothelium-dependent vasodilation via non-GPCR ion channel modulation:

  • BKCa Channel Activation: In aortic endothelial cells, 1 µM Abn-CBD-D3 increases single-channel open probability by 3.5-fold in inside-out patches, independent of GPR18 [4]. This effect is Ca²⁺-dependent (EC₅₀ = 300 nM free Ca²⁺) and blocked by paxilline.
  • Differential Vasoactivity: In retinal arterioles, vasoconstriction occurs without precontraction (25% lumen reduction), while precontracted vessels show 40–60% dilation. Endothelium removal abolishes responses, confirming endothelial dependence [3].

Table 2: Vascular Responses to Abn-CBD-D3

Vessel TypeConditionResponseMechanism
Porcine retinal arteriolesBaseline toneVasoconstrictionEndothelial O-1918-sensitive receptor
Porcine retinal arteriolesET-1 precontractionVasodilationBKCa channel → hyperpolarization
Mouse aortaBaseline toneNo effectRequires intact endothelium

Comparative Agonist/Antagonist Profiles With Atypical Cannabinoids

Abn-CBD-D3 exhibits unique pharmacodynamics relative to structural analogs:

  • Agonist Selectivity: Unlike CBD, Abn-CBD-D3 activates GPR55 (Kᵢ = 67 nM) but not TRPV1 or PPARγ. It shares CRBP1 binding with Abn-CBD (Kᵢ = 34–67 nM), inhibiting retinol uptake [6].
  • Antagonism by O-1918: The dimeric CBD analog O-1918 blocks Abn-CBD-D3-induced effects at endothelial receptors (IC₅₀ = 0.8 µM) but not GPR55, confirming target divergence [3] [10].
  • Functional Comparisons:
  • vs. LPI (GPR55 agonist): Abn-CBD-D3 shows 70% weaker ERK phosphorylation but enhanced neuroprotection in NSCs [8].
  • vs. O-1602 (GPR55 agonist): Abn-CBD-D3 exhibits 50% lower efficacy in reducing TNFα in microglia [5] [10].

These profiles highlight Abn-CBD-D3 as a tool compound for dissecting non-canonical cannabinoid signaling.

Properties

Product Name

Abnormal Cannabidiol-D3

IUPAC Name

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-(5,5,5-trideuteriopentyl)benzene-1,3-diol

Molecular Formula

C21H30O2

Molecular Weight

317.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1/i1D3

InChI Key

YWEZXUNAYVCODW-ORDZOMCNSA-N

SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.